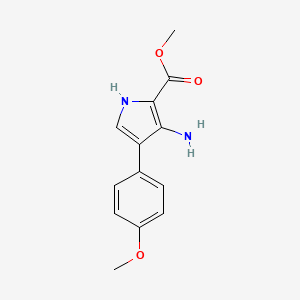

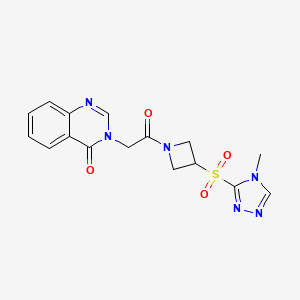

![molecular formula C9H12ClN3O2 B2778223 2-[(2-Aminoacetyl)amino]benzamide;hydrochloride CAS No. 2287289-66-9](/img/structure/B2778223.png)

2-[(2-Aminoacetyl)amino]benzamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Benzamides are a class of organic compounds that are the simplest amide derivatives of benzoic acid . The degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary .Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Physical And Chemical Properties Analysis

Benzamides, in general, appear as a white solid in powdered form and as colorless crystals in crystalline form . They are slightly soluble in water and soluble in many organic solvents .Applications De Recherche Scientifique

Antioxidant Activity

Amidst the quest for natural antioxidants, this compound has garnered attention. Its ability to scavenge free radicals and chelate metal ions makes it a potential candidate for combating oxidative stress. Researchers have explored its antioxidant properties in vitro, demonstrating promising results .

Antibacterial Properties

In the fight against bacterial infections, 2-[(2-Aminoacetyl)amino]benzamide hydrochloride has been evaluated for its antibacterial activity. Studies have assessed its efficacy against both gram-positive and gram-negative bacteria. Comparisons with standard drugs provide insights into its potential as an antimicrobial agent .

Drug Discovery

The compound’s unique structure and functional groups make it an intriguing scaffold for drug development. Medicinal chemists explore modifications to enhance its pharmacological properties. Its potential applications span from cancer treatment to anti-inflammatory agents .

Industrial Applications

Beyond medicine, benzamides find utility in industrial sectors. They contribute to the synthesis of plastics, rubber, and paper. Additionally, they play a role in agriculture, where they may enhance crop protection or growth .

Biological Molecules and Proteins

Amides like 2-[(2-Aminoacetyl)amino]benzamide hydrochloride are structural components in biological molecules. They appear in proteins, synthetic intermediates, and commercial drugs. Understanding their behavior and interactions aids in drug design and protein engineering .

Anti-Platelet Activity

Emerging research suggests that amide derivatives, including this compound, exhibit anti-platelet activity. This property could have implications in cardiovascular health and thrombosis prevention .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties .

Mode of Action

It’s worth noting that similar compounds have demonstrated inhibitory activity against cox-1 and cox-2 enzymes, which play a crucial role in inflammation .

Result of Action

Related compounds have shown significant inhibition of albumin denaturation, which is a key process in inflammation .

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Safety measures include using personal protective equipment as required and washing face, hands, and any exposed skin thoroughly after handling .

Orientations Futures

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, research into new synthetic methods for these compounds can be of considerable importance . Furthermore, the exploration of the biological activities of benzamides, such as their anti-inflammatory properties, could lead to new therapeutic applications .

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYVZYLZFDLYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoacetyl)amino]benzamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

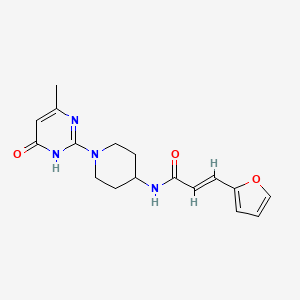

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)

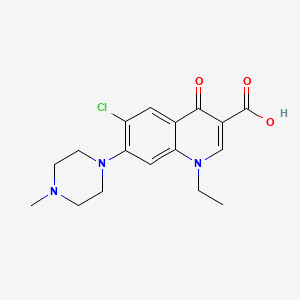

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

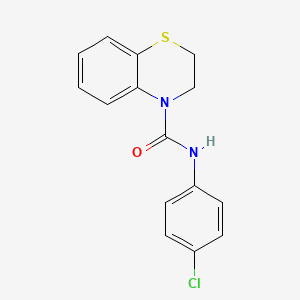

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)